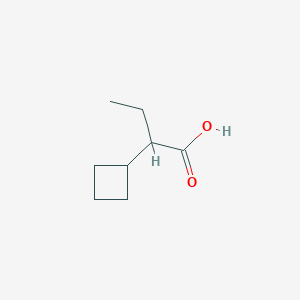
2-Cyclobutylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutylbutanoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid featuring a cyclobutyl group attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclobutylbutanoic acid can be synthesized through several methods:
Oxidation of Cyclobutylbutanol: This method involves the oxidation of cyclobutylbutanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Grignard Reaction: Another method involves the reaction of cyclobutylmagnesium bromide with butanoic acid chloride, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce cyclobutylbutanone or other oxidized derivatives.
Reduction: Reduction of this compound can yield cyclobutylbutanol.
Substitution: The carboxyl group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols for esterification, amines for amidation.
Major Products Formed
Oxidation: Cyclobutylbutanone.
Reduction: Cyclobutylbutanol.
Substitution: Esters and amides.
Scientific Research Applications
2-Cyclobutylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various cyclobutyl derivatives.
Biology: It is studied for its potential biological activities and interactions with enzymes and receptors.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but it is believed to influence metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylacetic acid: Similar structure but with an acetic acid chain instead of butanoic acid.
Cyclobutylpropanoic acid: Similar structure but with a propanoic acid chain.
Cyclobutylmethanoic acid: Similar structure but with a methanoic acid chain.
Uniqueness
2-Cyclobutylbutanoic acid is unique due to its specific cyclobutyl and butanoic acid combination, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-cyclobutylbutanoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-7(8(9)10)6-4-3-5-6/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
GQTQDNSINKGYNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



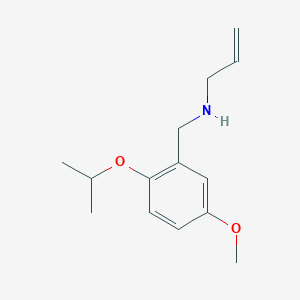
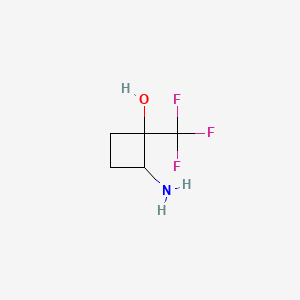
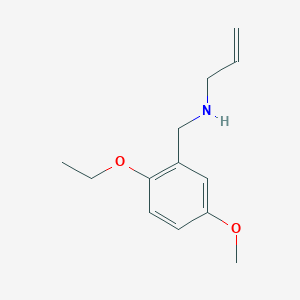
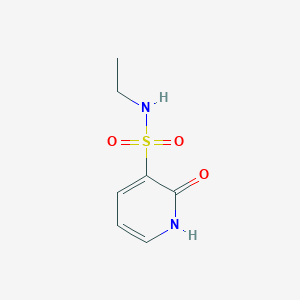
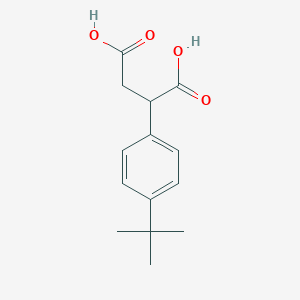
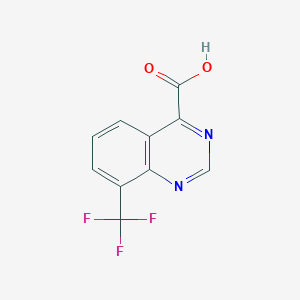
![(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13003577.png)
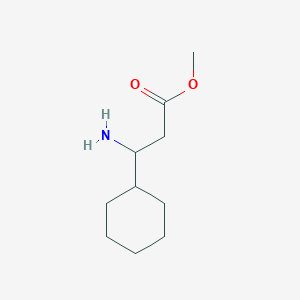
![4-[(Boc)2-guanidino]phenylaceticacid](/img/structure/B13003582.png)
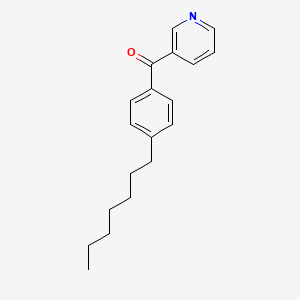
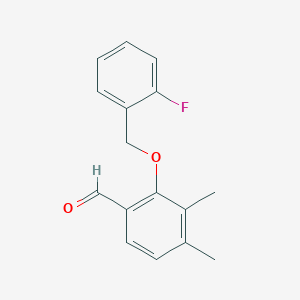
![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13003607.png)
![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13003622.png)
